(2E,4E)-2-hydroxy-4-(2-oxoethylidene)pent-2-enedioate
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Overview
Description
4-carboxy-2-hydroxy-cis,cis-muconate 6-semialdehyde(2-) is a dicarboxylic acid dianion arising from deprotonation of the carboxy groups of 4-carboxy-2-hydroxy-cis,cis-muconic acid 6-semialdehyde; major species at pH 7.3. It is a conjugate base of a 4-carboxy-2-hydroxy-cis,cis-muconate 6-semialdehyde.
Scientific Research Applications
Chemical Synthesis and Modifications
Synthesis from l-tartaric acid : Methyl (2E,4S,5S)-5-hydroxy-6-mesyloxy-2-methyl-4-(pent-3-yloxy)hex-2-enoate, synthesized from l-tartaric acid, transforms into methyl (2E)-2-methyl-4-[(S)-oxiran-2-yl]-4-(pent-3-yloxy)but-2-enoate upon reaction with CF3COOH and NaOH, showing the compound's potential in chemical synthesis and modification processes (Gimalova et al., 2013).
Recyclization in chemical reactions : The compound exhibits interesting behavior in chemical reactions, such as undergoing recyclization when treated with CF3COOH and then NaOH (Gimalova et al., 2014).
Biological and Environmental Applications
Bioactive compound isolation : Isolated from Raphanus sativus L. seeds, thioglucosides with structures similar to this compound show potential for biological applications (Duan et al., 2006).
Role in bioremediation : A study on Fusarium incarnatum UC-14 laccase demonstrates its potential in bioremediating Bisphenol A, highlighting the role of related compounds in environmental applications (Chhaya & Gupte, 2013).
Enzymatic Reactions and Chemical Transformations
Enzyme interactions : The compound's analogues exhibit half-site binding to 4-oxalocrotonate tautomerase, indicating potential for studying enzyme interactions and kinetics (Azurmendi et al., 2005).
Hydrogenation processes : Ethyl 2-oxo-4-arylbut-3-enoate, structurally related to this compound, undergoes enantioselective hydrogenation, demonstrating applications in chemical transformations (Meng et al., 2008).
Analytical Chemistry
- Aerosol analysis : Compounds structurally similar to this compound have been identified in aerosol analysis, signifying their role in environmental monitoring and assessment (Jaoui et al., 2005).
properties
Product Name |
(2E,4E)-2-hydroxy-4-(2-oxoethylidene)pent-2-enedioate |
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Molecular Formula |
C7H4O6-2 |
Molecular Weight |
184.1 g/mol |
IUPAC Name |
(E)-5-hydroxy-2-[(E)-2-oxidoethenyl]-4,5-dioxopent-2-enoate |
InChI |
InChI=1S/C7H6O6/c8-2-1-4(6(10)11)3-5(9)7(12)13/h1-3,8H,(H,10,11)(H,12,13)/p-2/b2-1+,4-3+ |
InChI Key |
QZWBTDVXBPUISR-MVJNYCIBSA-L |
Isomeric SMILES |
C(=C/[O-])\C(=C/C(=O)C(=O)O)\C(=O)[O-] |
Canonical SMILES |
C(=C[O-])C(=CC(=O)C(=O)O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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